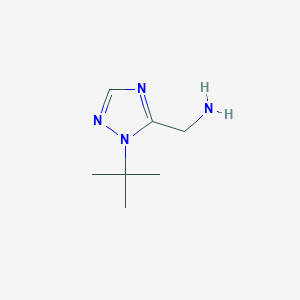
(1-叔丁基-1H-1,2,4-三唑-5-基)甲胺
描述
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the triazole ring, which influences its chemical properties and reactivity.
科学研究应用
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary target of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the copper (I) ion . This compound acts as a ligand, binding to the copper (I) ion and stabilizing it in the reaction environment .
Mode of Action
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction accelerates reaction rates and suppresses cell cytotoxicity .
Biochemical Pathways
The compound’s interaction with the copper (I) ion affects the biochemical pathway of the CuAAC reaction . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Pharmacokinetics
The compound is described as water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed in the body.
Result of Action
The result of the action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes the compound desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
The action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is influenced by the reaction environment. Its water solubility allows it to function effectively in aqueous environments .
生化分析
Biochemical Properties
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes and proteins involved in azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling studies. The triazole ring in (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine provides a stable and biocompatible scaffold for these reactions, facilitating the formation of covalent bonds between biomolecules .
Cellular Effects
The effects of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular function and behavior .
Molecular Mechanism
At the molecular level, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, such as copper, which are essential for catalyzing azide-alkyne cycloaddition reactions . This compound can also act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to active sites or allosteric sites on enzymes, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can modulate their activity and influence downstream biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its efficacy and safety. Studies have shown that (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and viability .
Dosage Effects in Animal Models
The effects of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cell signaling. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating these pathways, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can affect its concentration and efficacy in different tissues, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of tert-butyl hydrazine with formamide under controlled conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring
Industrial Production Methods
In industrial settings, the production of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
相似化合物的比较
Similar Compounds
- (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-tert-butyl-1H-1,2,3-triazol-5-yl)methanamine
- (1-tert-butyl-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to the specific positioning of the methanamine group on the triazole ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
(2-tert-butyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAQUIRZHEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

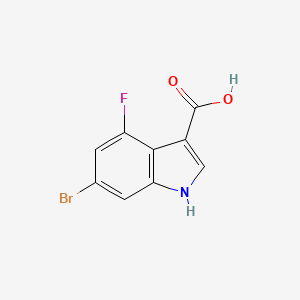
![3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1448960.png)
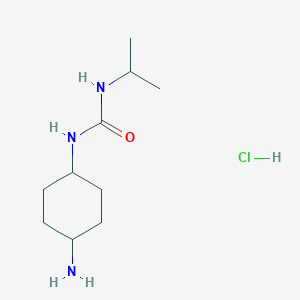
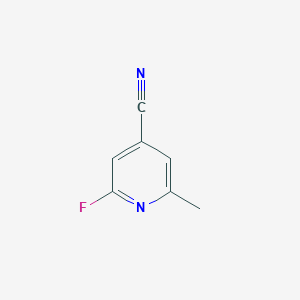
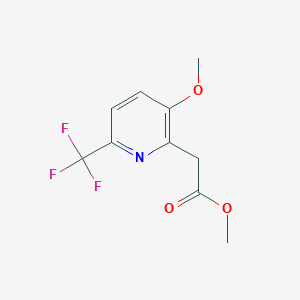
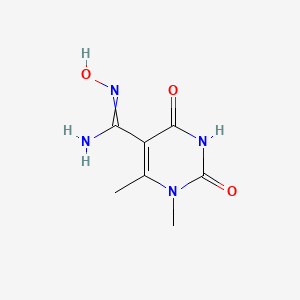
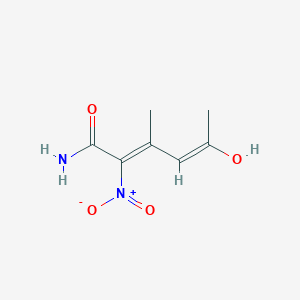
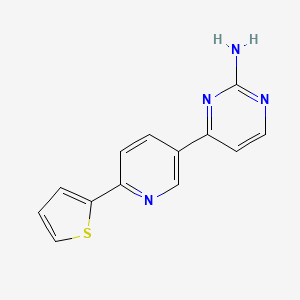
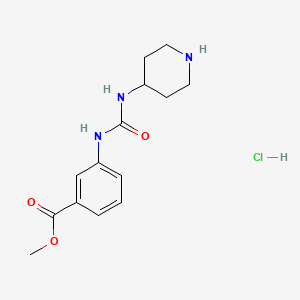
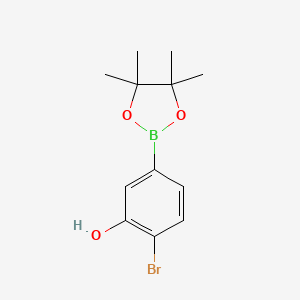
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
